4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

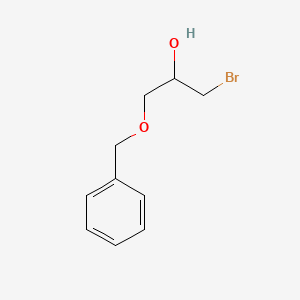

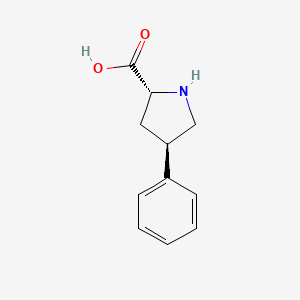

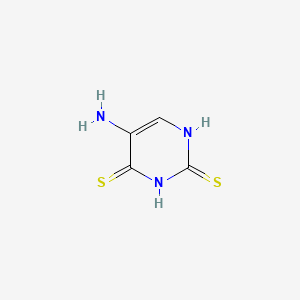

The compound “4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol” seems to be a complex organic molecule. It likely contains a butene group (a four-carbon chain with a double bond), a diol group (two hydroxyl groups), and a 3,4-dimethoxyphenyl group (a phenyl ring with two methoxy groups attached at the 3rd and 4th positions) .

Wissenschaftliche Forschungsanwendungen

-

Application in Organic Chemistry

- Summary of the Application : A compound similar to the one you mentioned, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized in a two-step procedure . This type of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

- Methods of Application : The compound was synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N-furoylation processes .

- Results or Outcomes : The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .

-

Application in Cancer Research

- Summary of the Application : Another compound, 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives (DPH-1 – 9), were designed, synthesized, characterized and evaluated for antitumor activity against cancer stem cells .

- Methods of Application : The compounds were synthesized in one pot. Enaminones E1 and E2 were reacted with substituted benzaldehydes and urea/thiourea in the presence of glacial acetic acid .

- Results or Outcomes : Most of the compounds were found to be active against side population cancer stem cells with an inhibition of >50% at a 10 μM concentration .

-

Application in Pharmaceutical Chemistry

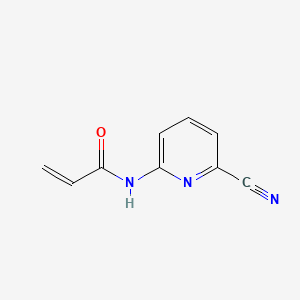

- Summary of the Application : A compound known as 3,4-Dimethoxyphenylacetonitrile is employed as an intermediate in the preparation of the muscle relaxant papverin .

- Methods of Application : The compound is synthesized from commercial starting reagents and is used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .

- Results or Outcomes : The compound has also been used in the preparation of modified diterpene nimbidiol which relies on a sulfenium ion promoted polyene cyclization .

-

Application in Organic Synthesis

- Summary of the Application : A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2 H)-yl)methanone, was synthesized .

- Methods of Application : The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N-furoylation processes .

- Results or Outcomes : The structure of the compound was fully characterized by IR, 1 H, 13 C-NMR, and X-ray diffraction data . Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

-

Application in Medicinal Chemistry

- Summary of the Application : (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline was synthesized via the cyclization reaction between the monocarbonyl curcuminoid (2E,6E)-2,6-bis(3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate .

- Results or Outcomes : This compound is used in the production of new materials, and it is an important precursor for more complex molecules with bio-utilities .

-

Application in the Synthesis of Muscle Relaxants

- Summary of the Application : 3,4-Dimethoxyphenylacetonitrile is employed as an intermediate in the preparation of the muscle relaxant papverin .

- Methods of Application : The compound is synthesized from commercial starting reagents and is used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .

- Results or Outcomes : It has also been used in the preparation of modified diterpene nimbidiol which relies on a sulfenium ion promoted polyene cyclization .

-

Application in the Synthesis of Therapeutic Agents

- Summary of the Application : A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2 H)-yl)methanone, was synthesized . Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

- Methods of Application : The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N-furoylation processes .

- Results or Outcomes : The structure of the compound was fully characterized by IR, 1 H, 13 C-NMR, and X-ray diffraction data .

-

Application in the Synthesis of Pyrazoline Derivatives

- Summary of the Application : (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline was synthesized via the cyclization reaction between the monocarbonyl curcuminoid (2E,6E)-2,6-bis(3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate .

- Results or Outcomes : This compound is used in the production of new materials, and it is an important precursor for more complex molecules with bio-utilities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-4-(3,4-dimethoxyphenyl)but-3-ene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-15-11-6-4-9(7-12(11)16-2)3-5-10(14)8-13/h3-7,10,13-14H,8H2,1-2H3/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOKKKFXPSWWMO-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B599862.png)

![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)